2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
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Overview
Description
2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent).
Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent, given the presence of the triazole ring, which is known for its biological activity.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, the triazole ring may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could contribute to the compound’s binding affinity and specificity, while the phenylethanone structure may enhance its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
- **2-[(1,3-benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole
- **2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
What sets 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone apart is the specific combination of its functional groups. The presence of both a benzodioxole and a triazole ring in the same molecule provides a unique scaffold that can be exploited for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C19H17N3O4S/c1-22-18(10-24-14-7-8-16-17(9-14)26-12-25-16)20-21-19(22)27-11-15(23)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChI Key |
KWWYKIMPWRWXMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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